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Cat. No.: B108025 Get Quote

A comparative guide to the structure-activity relationship (SAR) of 4-oxopiperidine-1-
carboxamide analogs and related piperidine carboxamides is presented for researchers,

scientists, and drug development professionals. This guide synthesizes experimental data on

how structural modifications to the piperidine carboxamide scaffold influence biological activity

against various therapeutic targets, including tubulin, DNA gyrase, and protein kinase B (Akt).

While comprehensive SAR studies specifically on 4-oxopiperidine-1-carboxamide analogs

are limited in publicly available literature, this guide draws comparisons from closely related

structures, primarily 4-substituted piperidine-1-carboxamides and piperidine-4-carboxamides, to

provide valuable insights for the rational design of novel therapeutic agents.

Comparative Structure-Activity Relationship
Analysis
The following sections and data tables summarize the SAR for different classes of piperidine

carboxamide analogs, highlighting key structural features that govern their potency and

selectivity.

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as
Tubulin Inhibitors
A study by Krasavin et al. identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a

novel class of tubulin inhibitors with potent antiproliferative activity against the DU-145 prostate
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cancer cell line.[1][2] The SAR investigation focused on two key regions: the substituent on the

1,2,4-oxadiazole ring (R¹) and the substituent on the 1-carboxamide nitrogen (R²).

Key Findings:

Carboxamide Moiety: The 1-carboxamide fragment was found to be essential for the

antiproliferative activity.[3]

R¹ Substituent (on Oxadiazole): Aromatic substituents were explored. A p-fluorophenyl group

(compound 8g) and a 3,4,5-trimethoxyphenyl group (compound 8o) at the R¹ position

resulted in submicromolar activity.[2]

R² Substituent (on Carboxamide): N-benzyl substitution was generally favorable. A 2,3-

difluorobenzyl group (compound 11b) and a 2,5-difluorobenzyl group (compound 11d) at the

R² position also conferred potent activity.[2]

Optimized Analog: By combining the optimized fragments, compound 12a (with R¹ = 3,4,5-

trimethoxyphenyl and R² = 2,5-difluorobenzyl) was identified as the most potent analog, with

a GI₅₀ of 120 nM.[2]

Table 1: SAR of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide Analogs as Antiproliferative

Agents[2]

Compound ID
R¹ Substituent (on
Oxadiazole)

R² Substituent (on
Carboxamide)

Antiproliferative
Activity (GI₅₀, µM)
vs. DU-145 cells

8g 4-Fluorophenyl 4-Fluorophenyl 0.61

8o
3,4,5-

Trimethoxyphenyl
4-Fluorophenyl 0.89

11b 4-Methoxyphenyl 2,3-Difluorobenzyl 0.81

11d 4-Methoxyphenyl 2,5-Difluorobenzyl 0.73

12a
3,4,5-

Trimethoxyphenyl
2,5-Difluorobenzyl 0.12
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Piperidine-4-carboxamides as DNA Gyrase Inhibitors
A series of piperidine-4-carboxamides (P4Cs) have been identified as potent inhibitors of

Mycobacterium abscessus (Mabs) DNA gyrase, a novel target for this class of compounds.[4]

[5] The lead compound, MMV688844 (referred to as 844), was optimized to improve its

antibacterial efficacy.

Key Findings:

Core Structure: The piperidine-4-carboxamide core connected to a 6-methoxy-1,5-

naphthyridin-4-amine at the piperidine nitrogen and a substituted phenyl group via an ethyl

linker at the carboxamide nitrogen was the basis for this series.

Phenyl Substitution: Substitution on the phenyl ring significantly impacted activity. The parent

compound 844 has a 4-chlorophenyl group. Replacing the chloro group with a trifluoromethyl

group at the 4-position (compound 844-TFM) resulted in a nearly 10-fold increase in activity

against Mabs.[6]

Positional Isomers: Moving the trifluoromethyl group to the 3-position of the phenyl ring

(compound 9f) led to a reduction in potency compared to the lead compound 844.[6]

Table 2: SAR of Piperidine-4-carboxamide Analogs as M. abscessus Inhibitors[6]

Compound ID
Phenyl Ring
Substituent

Antibacterial
Activity (MIC, µM)
vs. M. abscessus

DNA Gyrase
Inhibition (IC₅₀, µM)

844 4-Chloro 12.5 10

844-TFM 4-Trifluoromethyl 1.5 1.5

9f 3-Trifluoromethyl 12.5 n/d

n/d: not determined

4-Amino-piperidine-4-carboxamides as Akt Inhibitors
Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-

carboxamides led to the discovery of potent and orally bioavailable inhibitors of Protein Kinase
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B (Akt), a key node in cancer signaling pathways.[7][8]

Key Findings:

Linker Variation: The initial leads, which were 4-amino-4-benzylpiperidines, suffered from

rapid metabolism. Introducing a carboxamide linker at the 4-position of the piperidine ring

was a key modification to improve the pharmacokinetic profile.[7]

Carboxamide Substitution: Exploration of various substituents on the carboxamide nitrogen

was crucial for potency and bioavailability. The discovery of AZD5363, a clinical candidate,

highlights the success of this strategy, which incorporates a (1S)-1-(4-chlorophenyl)-3-

hydroxypropyl group on the carboxamide.[8]

Table 3: Comparison of Akt Inhibitor Scaffolds[7]

Compound Class General Structure Feature Key Advantage

4-Amino-4-benzylpiperidines Direct benzyl substitution at C4 Potent cellular activity

4-Amino-4-

carboxamidopiperidines
Carboxamide linker at C4

Improved metabolic stability

and oral bioavailability

Mechanisms of Action & Signaling Pathways
The biological activity of these analogs is dictated by their interaction with specific cellular

targets. The following diagrams illustrate the mechanism of action for tubulin inhibitors and the

signaling pathway modulated by Akt inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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